N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide
Description
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Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-(3-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-13-14(2)25-23-27(22(13)29)20(12-31-23)16-6-4-8-18(10-16)26-21(28)15(3)30-19-9-5-7-17(24)11-19/h4-12,15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIEIUUOHUMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)C(C)OC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves multi-step reactions starting from basic thiazole derivatives. Key steps include the formation of the thiazolo[3,2-a]pyrimidine core through condensation reactions followed by functionalization to introduce the phenyl and fluorophenoxy groups.
Biological Activity Overview
The biological activity of this compound has been investigated across various dimensions:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
The mechanism by which this compound exerts its biological effects involves:
- Receptor Modulation : The compound interacts with specific receptors and enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Cell Membrane Permeability : Its lipophilic nature allows efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Table 1: Biological Activity Summary
Table 2: Case Study Insights
| Study | Methodology | Findings |
|---|---|---|
| In vitro cancer study | Cell line assays | Significant reduction in cell viability at 10 µM concentration. |
| Antimicrobial assay | Agar diffusion method | Strong zone of inhibition against tested bacterial strains. |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antitumor and antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant activity against various cancer cell lines and bacterial strains.
Antitumor Activity
Recent studies have shown that derivatives of thiazolo[3,2-a]pyrimidines can inhibit the proliferation of cancer cells. One study demonstrated that modifications in the chemical structure of these compounds could enhance their cytotoxic effects against human cancer cell lines, making them promising candidates for drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. For instance, related thiazolo[3,2-a]pyrimidine compounds have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these derivatives suggest strong antibacterial activity.
Biological Evaluation
The biological evaluation of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide has been conducted using various methodologies:
Molecular Docking Studies
In silico molecular docking studies have been performed to predict the interaction of this compound with specific biological targets. These studies suggest that the compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes implicated in asthma and other inflammatory diseases .
Cytotoxicity Assays
Cytotoxicity assays conducted on different cancer cell lines revealed that certain structural modifications could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is essential for developing effective anticancer therapies .
Case Studies and Research Findings
Several case studies have documented the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of a series of thiazolo[3,2-a]pyrimidine derivatives. The findings demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM .
Case Study 2: Antibacterial Activity
Another investigation focused on the antimicrobial properties of related compounds reported MIC values as low as 50 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Strain |
|---|---|---|
| Compound A | 50 | Mycobacterium smegmatis |
| Compound B | 100 | Escherichia coli |
| Compound C | 75 | Staphylococcus aureus |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | <10 | HeLa |
| Compound E | <15 | MCF7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
